LMNG Demonstrates Superior Stabilization of GPCRs Compared to DDM via MD Simulations
Atomistic molecular dynamics simulations of wild-type adenosine A2A receptor (WT-A2AR), thermostabilized A2AR (tA2AR), and wild-type β2-adrenoceptor (β2AR) in LMNG versus DDM revealed that LMNG forms a denser, less mobile detergent shell around the receptor, resulting in enhanced protein-detergent interaction energies [1]. This molecular mechanism explains the superior stabilization of GPCRs purified in LMNG compared to DDM [1].
| Evidence Dimension | Detergent shell density and mobility around GPCRs |
|---|---|
| Target Compound Data | LMNG: Denser aliphatic chain packing, less motion, more hydrogen bonds between head groups |
| Comparator Or Baseline | DDM: Less dense chain packing, more motion |
| Quantified Difference | LMNG exhibits 'considerably less motion' and 'enhanced density of aliphatic chains' around receptor hydrophobic regions compared to DDM |
| Conditions | Atomistic molecular dynamics simulations of WT-A2AR, tA2AR, and β2AR |
Why This Matters
This molecular-level evidence of enhanced detergent-receptor interaction energies directly supports the selection of LMNG over DDM for applications requiring maximal GPCR stability, such as purification for structural studies.
- [1] Lee S, Mao A, Bhattacharya S, et al. How Do Branched Detergents Stabilize GPCRs in Micelles? Biochemistry. 2020;59(23):2125-2134. View Source
